![molecular formula C17H17N3O2 B7475644 methyl 2-[2-(1H-indol-3-yl)ethylamino]pyridine-3-carboxylate](/img/structure/B7475644.png)
methyl 2-[2-(1H-indol-3-yl)ethylamino]pyridine-3-carboxylate
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Overview
Description
Methyl 2-[2-(1H-indol-3-yl)ethylamino]pyridine-3-carboxylate is a chemical compound that has received considerable attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as MIPEP and is a derivative of pyridine. MIPEP has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been studied extensively. In
Scientific Research Applications
MIPEP has potential applications in various fields of scientific research, including medicinal chemistry, neuroscience, and pharmacology. MIPEP has been studied as a potential therapeutic agent for the treatment of various diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases. MIPEP has also been investigated for its potential use as a tool in neuroscience research due to its ability to cross the blood-brain barrier and interact with specific receptors in the brain.
Mechanism of Action
MIPEP acts as a selective antagonist of the serotonin 5-HT7 receptor, which is involved in various physiological processes, including circadian rhythm, sleep, and mood regulation. MIPEP binds to the 5-HT7 receptor and inhibits its activity, leading to downstream effects on various signaling pathways. The exact mechanism of action of MIPEP is still under investigation, but it is believed to involve the modulation of intracellular signaling pathways and gene expression.
Biochemical and Physiological Effects:
MIPEP has been shown to have various biochemical and physiological effects, including the inhibition of cancer cell growth, the modulation of circadian rhythm, and the regulation of mood and behavior. MIPEP has also been shown to have a neuroprotective effect in animal models of neurodegenerative diseases, indicating its potential as a therapeutic agent for these conditions.
Advantages and Limitations for Lab Experiments
MIPEP has several advantages for use in lab experiments, including its high potency and selectivity for the 5-HT7 receptor. MIPEP is also relatively stable and can be easily synthesized using standard laboratory techniques. However, MIPEP has some limitations, including its limited solubility in water and its potential for off-target effects on other receptors.
Future Directions
There are several future directions for research on MIPEP, including the investigation of its potential as a therapeutic agent for various diseases, the elucidation of its mechanism of action, and the development of more potent and selective analogs. MIPEP may also have potential applications in the field of chronobiology and the regulation of circadian rhythm. Further research is needed to fully understand the potential of MIPEP and its derivatives in various fields of scientific research.
Conclusion:
MIPEP is a chemical compound that has received considerable attention in scientific research due to its potential applications in various fields. MIPEP has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been studied extensively. MIPEP has potential applications in various fields of scientific research, including medicinal chemistry, neuroscience, and pharmacology. Further research is needed to fully understand the potential of MIPEP and its derivatives in various fields of scientific research.
Synthesis Methods
MIPEP can be synthesized using various methods, including the reaction of 2-(1H-indol-3-yl)ethanamine with methyl 2-bromo-3-pyridinecarboxylate in the presence of a base such as potassium carbonate. Another method involves the reaction of 2-(1H-indol-3-yl)ethanamine with methyl 2-chloro-3-pyridinecarboxylate in the presence of a base such as sodium hydride. Both methods yield MIPEP as a white powder with a melting point of 191-193°C.
properties
IUPAC Name |
methyl 2-[2-(1H-indol-3-yl)ethylamino]pyridine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O2/c1-22-17(21)14-6-4-9-18-16(14)19-10-8-12-11-20-15-7-3-2-5-13(12)15/h2-7,9,11,20H,8,10H2,1H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOMNGTPISCGHRL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(N=CC=C1)NCCC2=CNC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 2-[2-(1H-indol-3-yl)ethylamino]pyridine-3-carboxylate |
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